molecular formula C19H16O3 B1251039 1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone

1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone

Cat. No. B1251039
M. Wt: 292.3 g/mol
InChI Key: WRCGSWXFJPRBPO-CRQXNEITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis-(4-hydroxyphenyl)-2,4,6-heptatrienone is an enone that consists of 7-oxohepta-1,3,5-triene-1,7-diyl moiety substituted by a 4-hydroxyphenyl substituent at C-1 and at C-7. It is isolated from the rhizomes of Etlingera elatior and has been found to inhibit lipid peroxidation. It has a role as a metabolite and an antioxidant. It is a polyphenol, an enone and an aromatic ketone.

Scientific Research Applications

Antioxidant Properties

1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone has been identified as having significant antioxidant properties. Studies have shown that compounds like 1,7-bis-(4-hydroxyphenyl)-heptane-3-one-5-O-β-D-glucopyranoside, which are similar in structure to 1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone, exhibit higher antioxidant activity than well-known antioxidants like curcumin. This activity is measured using assays based on radical scavenging and oxidative degradation protection, with molecular modeling used to understand the mechanisms of action (Ponomarenko et al., 2014).

Inhibition of Lipid Peroxidation

Research on Etlingera elatior, a plant containing 1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone, revealed its potential in inhibiting lipid peroxidation more effectively than alpha-tocopherol, suggesting a strong capacity for preventing oxidative damage in biological systems (Mohamad et al., 2005).

Synthetic Applications

The compound's synthesis has been a subject of research, with studies focusing on developing efficient methods for its production. This indicates its potential importance in various industrial and pharmaceutical applications (Venkateswarlu et al., 2000).

Bioremediation

1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone’s structure is similar to Bisphenol A, which is a focus of bioremediation studies. Research on laccase-mediated degradation of Bisphenol A suggests potential pathways for the biodegradation of structurally related compounds (Chhaya & Gupte, 2013).

Antitumor and Cytotoxic Effects

The compound has been isolated from Etlingera elatior, which showed significant antitumor-promoting activity and cytotoxicity against certain cell lines. This suggests the potential of 1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone in cancer research and therapy (Habsah et al., 2005).

Luminescent Properties

Research indicates potential applications in the field of luminescent materials, as related compounds have been studied for their photophysical properties, which could have implications in electronic and optical industries (Shankar et al., 2014).

properties

Product Name

1,7-Bis-(4-hydroxyphenyl)-2,4,6-heptatrienone

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(2E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16O3/c20-17-11-7-15(8-12-17)5-3-1-2-4-6-19(22)16-9-13-18(21)14-10-16/h1-14,20-21H/b2-1+,5-3+,6-4+

InChI Key

WRCGSWXFJPRBPO-CRQXNEITSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C=C/C(=O)C2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=CC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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